Elacridar (maleate)
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Overview
Description
Elacridar (maleate) is a potent inhibitor of P-glycoprotein and breast cancer resistance protein, which are key players in the development of multidrug resistance in cancer cells . This compound is primarily used as an oral bioenhancer to increase the bioavailability of co-administered drugs by inhibiting these efflux transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elacridar (maleate) can be synthesized through a series of chemical reactions involving the condensation of specific aromatic amines and aldehydes, followed by cyclization and subsequent functional group modifications . The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of elacridar (maleate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Elacridar (maleate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the aromatic rings or other functional groups in the compound.
Reduction: Reduction reactions can alter the nitro groups or other reducible functionalities.
Substitution: Elacridar (maleate) can undergo nucleophilic or electrophilic substitution reactions, particularly on its aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Elacridar (maleate) has a wide range of scientific research applications, including:
Mechanism of Action
Elacridar (maleate) exerts its effects by inhibiting P-glycoprotein and breast cancer resistance protein, which are ATP-dependent efflux pumps that transport various substrates across cellular membranes . By blocking these transporters, elacridar (maleate) increases the intracellular concentration of co-administered drugs, thereby enhancing their bioavailability and therapeutic efficacy .
Comparison with Similar Compounds
Tariquidar: Another potent P-glycoprotein inhibitor with similar applications in overcoming drug resistance.
Zosuquidar: A third-generation P-glycoprotein inhibitor used in combination with chemotherapeutic agents.
Laniquidar: Known for its ability to inhibit both P-glycoprotein and breast cancer resistance protein.
Uniqueness of Elacridar (Maleate): Elacridar (maleate) is unique due to its dual inhibition of both P-glycoprotein and breast cancer resistance protein, making it a versatile tool in research and therapeutic applications . Its ability to enhance the bioavailability of a wide range of drugs sets it apart from other similar compounds .
Properties
Molecular Formula |
C38H49N3O9 |
---|---|
Molecular Weight |
691.8 g/mol |
IUPAC Name |
but-2-enedioic acid;N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide |
InChI |
InChI=1S/C34H45N3O5.C4H4O4/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;5-3(6)1-2-4(7)8/h10-13,18-19,25-28,31-32,36H,4-9,14-17,20H2,1-3H3,(H,35,39);1-2H,(H,5,6)(H,7,8) |
InChI Key |
ZFSOUDTUULCSMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC2C1NC3C(C2=O)CCCC3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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